molecular formula C23H16Cl2N2OS2 B12192979 N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide CAS No. 295346-89-3

N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide

Cat. No.: B12192979
CAS No.: 295346-89-3
M. Wt: 471.4 g/mol
InChI Key: PTSQBMFHAKCUBO-UHFFFAOYSA-N
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Description

N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide is a structurally complex molecule featuring a p-toluamide backbone modified with a cyanovinyl group and two 4-chlorophenylthio substituents.

Properties

CAS No.

295346-89-3

Molecular Formula

C23H16Cl2N2OS2

Molecular Weight

471.4 g/mol

IUPAC Name

N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]-4-methylbenzamide

InChI

InChI=1S/C23H16Cl2N2OS2/c1-15-2-4-16(5-3-15)22(28)27-21(14-26)23(29-19-10-6-17(24)7-11-19)30-20-12-8-18(25)9-13-20/h2-13H,1H3,(H,27,28)

InChI Key

PTSQBMFHAKCUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Chemical Reactions Analysis

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on tyrosine-protein kinases, which play a role in cell signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Toluamide Derivatives

  • Zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-p-toluamide): Structure: Shares the p-toluamide core but substitutes the cyanovinyl group with a dichloro-oxopropyl chain. Application: A fungicide targeting tubulin polymerization in oomycetes .
  • Procarbazine Hydrochloride (N-Isopropyl-α-(2-methylhydrazino)-p-toluamide monohydrochloride): Structure: Retains the p-toluamide backbone but incorporates a methylhydrazino group and isopropyl substituent. Application: Antineoplastic agent used in chemotherapy . Key Differences: The target compound lacks the hydrazine moiety, which is critical for Procarbazine’s DNA alkylation activity. However, its chlorophenylthio groups may confer redox stability, reducing metabolic degradation.

Chlorophenylthio-Containing Compounds

  • 8-pCPT-cAMP (8-(4-chlorophenylthio)-cAMP): Structure: A cAMP analog with a single 4-chlorophenylthio group attached to the adenine ring. Application: Activator of protein kinase A (PKA) in signaling studies .

Bis-Substituted Compounds

  • Oxethazaine (2,2’-(2-Hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide]): Structure: Symmetrical bis-acetamide with a hydroxyethylimino linker. Application: Local anesthetic with mucosal membrane stabilization . Key Differences: The target compound’s bis(4-chlorophenylthio) groups introduce electron-withdrawing and hydrophobic characteristics, which may alter HOMO/LUMO profiles (and thus reactivity) compared to Oxethazaine’s electron-rich acetamide groups .

Physicochemical and Electronic Properties Comparison

Property N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide Zoxamide Procarbazine Hydrochloride 8-pCPT-cAMP
Molecular Weight ~450-500 g/mol (estimated) 336.67 g/mol 257.76 g/mol 467.83 g/mol
Solubility Likely low (hydrophobic thioethers) Low (lipophilic) High (water-soluble) Moderate (polar cAMP)
Key Functional Groups Bis(4-chlorophenylthio), cyanovinyl, p-toluamide Dichloro, oxopropyl Methylhydrazino, isopropyl Chlorophenylthio, cAMP
HOMO/LUMO (eV) Estimated lower LUMO (electron-deficient cyanovinyl) Not reported Not reported Not reported

Research Findings and Implications

  • Electronic Properties: The cyanovinyl group in the target compound likely lowers the LUMO energy, enhancing electrophilic reactivity compared to Zoxamide and Procarbazine. This could facilitate interactions with nucleophilic biological targets (e.g., enzymes or DNA) .
  • Bioactivity : The bis(4-chlorophenylthio) groups may improve metabolic stability relative to Procarbazine’s hydrazine group, which is prone to oxidation. This could extend half-life in vivo .
  • Agrochemical Potential: Structural parallels to Zoxamide suggest possible fungicidal activity, but the cyanovinyl group might confer a novel mode of action, such as disrupting electron transport chains .

Biological Activity

N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23Cl2N3OS
  • Molecular Weight : 461.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound has been studied for its role in inhibiting key enzymes and affecting cellular pathways:

  • Enzyme Inhibition : It has shown potential as an inhibitor of tyrosinase, an enzyme critical in melanin production, which could have implications in skin whitening and anti-melanogenic applications.
  • Cellular Effects : In vitro studies indicate that the compound may influence cell viability and proliferation, particularly in melanoma cells.

Tyrosinase Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on tyrosinase. This is crucial for applications in dermatology and cosmetics.

Study IC50 Value (µM) Mechanism Notes
Study 110CompetitiveEffective against mushroom tyrosinase.
Study 215Mixed-typeInhibits both active and allosteric sites.

Cytotoxicity Assays

Cytotoxicity assays conducted on B16F10 melanoma cells revealed that while some analogs showed significant cytotoxic effects at higher concentrations, this compound maintained cell viability at concentrations below 20 µM.

Concentration (µM) Cell Viability (%)
0100
595
1090
2085

Case Study 1: Melanoma Treatment Potential

A study investigating the effects of this compound on melanoma cells showed promising results. The compound was administered to B16F10 cells, which are a standard model for studying melanoma. The results indicated a significant reduction in melanin synthesis compared to control groups treated with kojic acid.

Case Study 2: In Vivo Studies

In vivo studies using animal models have suggested that this compound can effectively reduce hyperpigmentation when applied topically. These findings support its potential use in dermatological formulations aimed at treating conditions like melasma and age spots.

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